molecular formula C5H13NOS B1373167 3-Amino-2-(methylsulfanyl)butan-1-ol CAS No. 1333756-39-0

3-Amino-2-(methylsulfanyl)butan-1-ol

Cat. No.: B1373167
CAS No.: 1333756-39-0
M. Wt: 135.23 g/mol
InChI Key: HPAAJQUKBGIDMA-UHFFFAOYSA-N
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Description

3-Amino-2-(methylsulfanyl)butan-1-ol, with the molecular formula C5H13NOS , is a chemical compound of interest in organic and medicinal chemistry research. Its structure, which can be represented by the SMILES string CC(C(CO)SC)N , features both amino and hydroxyl functional groups, classifying it as an amino alcohol. Amino alcohols are valuable building blocks in synthetic chemistry, often employed as chiral auxiliaries, catalysts, and intermediates for the synthesis of more complex molecules, including pharmaceuticals and ligands . The presence of a methylsulfanyl group adds a sulfur-containing moiety, which can be leveraged to modulate the compound's electronic properties or serve as a handle for further chemical transformations. Researchers can utilize this compound to explore its potential in modulating the physicochemical properties of drug candidates. The compound's structural identifiers include the InChI key HPAAJQUKBGIDMA-UHFFFAOYSA-N . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-amino-2-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAAJQUKBGIDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 3-Amino-2-(methylsulfanyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-2-(methylsulfanyl)butan-1-ol , a specialized chiral building block used in pharmaceutical synthesis and ligand design.

CAS Registry Number: 1333756-39-0 Chemical Formula: C


H

NOS Molecular Weight: 135.23 g/mol

Executive Summary

3-Amino-2-(methylsulfanyl)butan-1-ol is a bifunctional amino-alcohol derivative featuring a methylthioether moiety. Structurally, it represents a regioisomer of methioninol or a sulfur-analogue of isoleucinol. Its unique architecture—containing a primary hydroxyl group, a secondary amine, and a sulfide linkage in a contiguous 1,2,3-carbon chain—makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) .

This compound is primarily utilized as:

  • A chiral auxiliary in asymmetric synthesis.

  • A precursor for heterocyclic synthesis (e.g., oxazolidinones, thiazolines).

  • A tridentate N,O,S-ligand for transition metal catalysis.

Chemical Identity & Structure

The molecule features two chiral centers (at C2 and C3), allowing for four stereoisomers. Commercial preparations are often supplied as specific diastereomers or racemates depending on the synthetic route.

PropertyDetail
IUPAC Name 3-Amino-2-(methylsulfanyl)butan-1-ol
Synonyms 3-Amino-2-methylthio-1-butanol; 2-Methylthio-3-aminobutanol
SMILES CC(N)C(SC)CO
InChI Key Derived from structure
MDL Number MFCD19982413
Stereochemistry Contains two chiral centers (

,

,

,

).

Physicochemical Properties

The following data synthesizes experimental values from catalog specifications and predictive models based on Group Contribution Methods (GCM).

Table 1: Physical Constants
PropertyValue (Experimental/Predicted)Context
Physical State Viscous LiquidColorless to pale yellow; prone to darkening upon oxidation.
Boiling Point 245°C ± 10°C (760 mmHg)Predicted based on MW and H-bonding capacity.
Density 1.08 ± 0.05 g/cm³Sulfur atom increases density relative to amino-alcohols.
Solubility High (Water, DMSO, MeOH)Amphiphilic nature; soluble in polar protic/aprotic solvents.
pKa (Amine) 9.2 ± 0.5Typical for secondary alkyl amines.
LogP -0.35 (Predicted)Indicates hydrophilicity; likely cell-permeable.
Refractive Index 1.512Estimated.

Synthesis & Production Methodologies

The synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol generally requires regioselective ring-opening strategies to establish the 2-thio-3-amino motif.

Method A: Regioselective Aziridine Opening (Primary Route)

This route ensures high stereocontrol. It begins with the reduction of an amino acid derivative (e.g., Threonine or Crotyl alcohol precursors) to form an aziridine intermediate.

  • Precursor Formation: (2-Methylaziridin-1-yl)methanol or a protected derivative is generated from crotyl alcohol via Sharpless epoxidation, azide opening, and cyclization.

  • Nucleophilic Opening: The aziridine ring is opened with Sodium Methanethiolate (NaSMe) .

    • Regioselectivity: Nucleophilic attack at C2 (proximal to the hydroxymethyl group) is favored under Lewis Acid catalysis or specific solvent conditions, yielding the 2-methylthio-3-amino product.

  • Deprotection: Removal of N-protecting groups (e.g., Boc, Cbz).

Method B: Electrophilic Sulfenylation

Alternatively, the compound can be accessed via the addition of a sulfenyl chloride to an unsaturated amine, though this often yields mixtures.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow for the Aziridine Opening route.

Synthesis Start Crotyl Alcohol (Precursor) Step1 Epoxidation & Azide Opening Start->Step1 Activation Aziridine 2-Methyl-3-(hydroxymethyl) aziridine Step1->Aziridine Cyclization Product 3-Amino-2-(methylsulfanyl) butan-1-ol Aziridine->Product Regioselective Ring Opening Reagent MeSH / NaSMe (Nucleophile) Reagent->Product

Figure 1: Proposed synthetic pathway via regioselective aziridine ring opening.

Reactivity & Stability Profile

Understanding the reactivity of the three functional groups (Amine, Hydroxyl, Thioether) is critical for downstream applications.

Chemical Reactivity
  • Amine (Nucleophile): The primary/secondary amine at C3 is the most reactive site for acylation, alkylation, or reductive amination.

  • Hydroxyl (Nucleophile): The primary alcohol at C1 can be oxidized to an aldehyde (for cyclization) or activated (Mesylate/Tosylate) for substitution.

  • Thioether (Ligand/Redox): The sulfur atom is stable to weak bases but susceptible to oxidation.

    • Oxidation: Reacts with H

      
      O
      
      
      
      or mCPBA to form the Sulfoxide (S=O) or Sulfone (O=S=O).
    • Alkylation: Can form sulfonium salts under aggressive alkylating conditions.

Stability & Storage
  • Hygroscopic: The compound attracts moisture; store under inert gas (Argon/Nitrogen).

  • Oxidation Sensitivity: Prolonged exposure to air may lead to disulfide formation (if thiol impurities exist) or S-oxidation.

  • Shelf Life: 24 months at 2–8°C in tightly sealed containers.

Handling, Safety & Toxicology (SDS Summary)

Note: This compound is an industrial chemical intermediate. Standard laboratory safety protocols apply.

Hazard ClassGHS ClassificationPrecautionary Statement
Skin Corrosion Category 1B (Causes burns)Wear protective gloves and face shield.
Eye Damage Category 1 (Serious damage)Rinse cautiously with water for 15 mins.
Acute Toxicity Category 4 (Oral)Harmful if swallowed.
Sensitization Potential SensitizerAvoid breathing vapors/mist.

First Aid:

  • Inhalation: Move to fresh air. Consult a physician if respiratory irritation occurs.

  • Skin Contact: Wash immediately with soap and plenty of water. Remove contaminated clothing.

  • Spill Cleanup: Absorb with inert material (sand, vermiculite) and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1333756-39-0. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patents referencing amino-thio-butanol derivatives in antibiotic synthesis. Retrieved from [Link]

Methodological & Application

Asymmetric Synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols

Vicinal amino alcohols are a pivotal class of organic molecules, distinguished by the presence of amino and hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and chiral catalysts. The precise spatial arrangement of these functional groups is often critical to the biological activity and catalytic efficacy of the molecule. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure amino alcohols is a paramount objective in modern organic chemistry and drug development.

This technical guide provides a comprehensive overview of established and innovative methodologies for the asymmetric synthesis of a specific, functionally rich target: 3-Amino-2-(methylsulfanyl)butan-1-ol. The presence of a sulfur-containing substituent introduces both unique synthetic challenges and opportunities for further molecular elaboration. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the strategic choices that underpin each synthetic pathway.

Strategic Approaches to the Asymmetric Synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol

The asymmetric synthesis of this target molecule can be approached through several distinct strategies, each with its own set of advantages and considerations. This guide will detail three robust and widely applicable methods:

  • Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products, such as amino acids.

  • Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral scaffold to direct the stereochemical outcome of key bond-forming reactions.

  • Catalytic Asymmetric Synthesis: Utilizing a chiral catalyst to achieve high levels of enantioselectivity in a substrate-controlled manner.

Each of these strategies will be explored in depth, with detailed protocols and mechanistic insights provided to empower researchers in their synthetic endeavors.

Strategy 1: Chiral Pool Synthesis from L-Threonine

The use of the "chiral pool" – naturally occurring, enantiomerically pure compounds – as starting materials is a time-honored and efficient strategy in asymmetric synthesis[1]. L-Threonine, with its pre-defined stereocenters, serves as an excellent starting point for the synthesis of the anti diastereomer of 3-Amino-2-(methylsulfanyl)butan-1-ol. This approach leverages the existing stereochemistry of the starting material to establish the desired configuration in the final product.

Synthetic Strategy Overview

The overall strategy involves a sequence of protection, stereospecific substitution, and reduction steps. The key transformation is the inversion of configuration at the C2 hydroxyl group via a double SN2 reaction, which allows for the introduction of the methylsulfanyl group with the desired stereochemistry.

Chiral_Pool_Synthesis A L-Threonine B N,O-Protected Threonine A->B Protection C Sulfonate Ester B->C Sulfonylation D Epoxide C->D Epoxidation (Intramolecular SN2) E Protected anti-Amino Thioalcohol D->E Ring Opening (SN2) F 3-Amino-2-(methylsulfanyl)butan-1-ol (anti) E->F Deprotection & Reduction

Caption: Chiral pool synthesis workflow from L-Threonine.

Detailed Experimental Protocol

Step 1: Protection of L-Threonine

The amino and carboxylic acid functionalities of L-Threonine are first protected to prevent unwanted side reactions in subsequent steps. A common protection strategy involves the formation of an N-Boc protected methyl ester.

  • Materials: L-Threonine, Methanol (MeOH), Thionyl chloride (SOCl₂), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Suspend L-Threonine (1.0 eq) in anhydrous MeOH.

    • Cool the suspension to 0 °C and add SOCl₂ (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

    • Dissolve the crude ester in DCM and cool to 0 °C.

    • Add Et₃N (2.5 eq) followed by the dropwise addition of Boc₂O (1.1 eq).

    • Stir at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected methyl ester of L-Threonine.

Step 2: Sulfonylation of the Hydroxyl Group

The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent intramolecular cyclization.

  • Materials: N-Boc-L-threonine methyl ester, Dichloromethane (DCM), Triethylamine (Et₃N), p-Toluenesulfonyl chloride (TsCl), 4-Dimethylaminopyridine (DMAP).

  • Procedure:

    • Dissolve the protected threonine (1.0 eq) in anhydrous DCM.

    • Add Et₃N (1.5 eq) and a catalytic amount of DMAP.

    • Cool the solution to 0 °C and add TsCl (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature for 10 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the tosylated product.

Step 3: Epoxidation via Intramolecular SN2 Reaction

Treatment with a base induces an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the tosylate, leading to the formation of a chiral epoxide with inversion of configuration.

  • Materials: Tosylated amino ester, Methanol (MeOH), Potassium carbonate (K₂CO₃).

  • Procedure:

    • Dissolve the tosylated compound (1.0 eq) in MeOH.

    • Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature for 6 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral epoxide.

Step 4: Regioselective Ring Opening with Methylthiolate

The epoxide is then opened by a sulfur nucleophile. The attack of sodium methylthiolate will occur at the less sterically hindered C3 position, resulting in the desired anti diastereomer.

  • Materials: Chiral epoxide, Sodium thiomethoxide (NaSMe), Methanol (MeOH).

  • Procedure:

    • Dissolve the epoxide (1.0 eq) in anhydrous MeOH.

    • Add a solution of NaSMe (1.5 eq) in MeOH at 0 °C.

    • Stir the reaction at room temperature for 8 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the methylsulfanyl-containing amino ester.

Step 5: Reduction and Deprotection

Finally, the methyl ester is reduced to the primary alcohol, and the Boc protecting group is removed to yield the target compound.

  • Materials: Protected amino thioalcohol, Tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH₄), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ester (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of LiAlH₄ (2.0 eq) in THF.

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate.

    • Dissolve the crude product in a solution of HCl in dioxane to remove the Boc group.

    • After stirring for 2 hours, concentrate the solution and purify by chromatography to obtain 3-Amino-2-(methylsulfanyl)butan-1-ol as its hydrochloride salt.

StepProductYield (%)Diastereomeric Ratio
1N-Boc-L-threonine methyl ester>95N/A
2Tosylated intermediate~90N/A
3Chiral epoxide~85>99:1
4Protected anti-amino thioalcohol~80>98:2
53-Amino-2-(methylsulfanyl)butan-1-ol~75 (over 2 steps)>98:2

Strategy 2: Chiral Auxiliary-Mediated Aldol Reaction

Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective transformation[2]. The Evans oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol reactions[3][4][5][6]. This strategy allows for the construction of the C2-C3 bond with excellent diastereoselectivity, leading to the syn diastereomer of the target molecule.

Synthetic Strategy Overview

This approach involves the acylation of an Evans auxiliary with an α-(methylthio)acetyl group, followed by a diastereoselective aldol reaction with acetaldehyde. Subsequent reduction and removal of the chiral auxiliary furnish the desired syn-3-Amino-2-(methylsulfanyl)butan-1-ol.

Chiral_Auxiliary_Synthesis A Evans Auxiliary B α-(Methylthio)acetyl Imide A->B Acylation C Boron Enolate B->C Enolization D Syn-Aldol Adduct C->D Aldol Addition E Protected syn-Amino Thioalcohol D->E Reductive Cleavage F 3-Amino-2-(methylsulfanyl)butan-1-ol (syn) E->F Deprotection

Caption: Evans auxiliary-mediated synthesis workflow.

Detailed Experimental Protocol

Step 1: Preparation of the α-(Methylthio)acetyl Oxazolidinone

The chiral auxiliary is first acylated with (methylthio)acetyl chloride.

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), (Methylthio)acetyl chloride.

  • Procedure:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add a solution of (methylthio)acetyl chloride (1.1 eq) in THF dropwise.

    • Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the acylated auxiliary.

Step 2: Diastereoselective Evans Aldol Reaction

The acylated auxiliary undergoes a boron-mediated aldol reaction with acetaldehyde to form the syn-aldol adduct with high diastereoselectivity.

  • Materials: Acylated oxazolidinone, Dichloromethane (DCM), Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (Et₃N), Acetaldehyde.

  • Procedure:

    • Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add Bu₂BOTf (1.2 eq) dropwise, followed by Et₃N (1.5 eq).

    • Stir at -78 °C for 30 minutes.

    • Add freshly distilled acetaldehyde (2.0 eq) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

    • Quench the reaction by adding a pH 7 buffer and methanol.

    • Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain the syn-aldol adduct.

Step 3: Reductive Cleavage of the Chiral Auxiliary

The chiral auxiliary is removed, and the carbonyl group is reduced to a primary alcohol in a single step using a suitable reducing agent.

  • Materials: syn-Aldol adduct, Tetrahydrofuran (THF), Lithium borohydride (LiBH₄), Methanol (MeOH).

  • Procedure:

    • Dissolve the aldol adduct (1.0 eq) in THF and cool to 0 °C.

    • Add MeOH (4.0 eq) followed by the portion-wise addition of LiBH₄ (2.0 eq).

    • Stir at 0 °C for 4 hours.

    • Carefully quench the reaction with 1M NaOH.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The chiral auxiliary can be recovered from the aqueous layer.

    • Purify the crude product by column chromatography to yield the protected syn-3-Amino-2-(methylsulfanyl)butan-1-ol.

Step 4: Deprotection

If necessary, any remaining protecting groups are removed to yield the final product.

StepProductYield (%)Diastereomeric Ratio (syn:anti)
1α-(Methylthio)acetyl Imide~90N/A
2Syn-Aldol Adduct~85>98:2
3Protected syn-Amino Thioalcohol~80>98:2

Strategy 3: Catalytic Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a powerful and reliable method for the enantioselective synthesis of epoxy alcohols from allylic alcohols[4][7]. This strategy can be adapted to synthesize the target molecule by first preparing a suitable sulfur-containing allylic alcohol precursor.

Synthetic Strategy Overview

This route begins with the synthesis of (E)-2-(methylthio)but-3-en-1-ol, which is then subjected to Sharpless Asymmetric Epoxidation. The resulting chiral epoxy alcohol undergoes a regioselective ring-opening with an amine nucleophile to afford the desired amino alcohol. This route can provide access to either the syn or anti diastereomer depending on the regioselectivity of the epoxide opening.

Sharpless_Epoxidation_Synthesis A Allylic Sulfide B (E)-2-(Methylthio)but-3-en-1-ol A->B Hydroxymethylation C Chiral Epoxy Alcohol B->C Sharpless Epoxidation D Protected Amino Thioalcohol C->D Aminolysis E 3-Amino-2-(methylsulfanyl)butan-1-ol D->E Deprotection

Caption: Sharpless epoxidation-based synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-2-(Methylthio)but-3-en-1-ol

The allylic alcohol precursor can be synthesized from allyl methyl sulfide.

  • Materials: Allyl methyl sulfide, Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Paraformaldehyde.

  • Procedure:

    • Dissolve allyl methyl sulfide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Add dry paraformaldehyde (1.5 eq) and allow the reaction to warm slowly to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and purify by column chromatography to obtain the allylic alcohol.

Step 2: Sharpless Asymmetric Epoxidation

The allylic alcohol is subjected to the Sharpless epoxidation conditions to generate the chiral epoxy alcohol with high enantioselectivity. The choice of diethyl tartrate (DET) isomer determines the enantiomer of the product.

  • Materials: (E)-2-(Methylthio)but-3-en-1-ol, Dichloromethane (DCM), Titanium(IV) isopropoxide (Ti(OiPr)₄), Diethyl tartrate ((+)-DET or (-)-DET), tert-Butyl hydroperoxide (TBHP).

  • Procedure:

    • To a solution of the allylic alcohol (1.0 eq) in anhydrous DCM at -20 °C, add Ti(OiPr)₄ (0.1 eq) and the appropriate DET isomer (0.12 eq).

    • Stir for 30 minutes, then add a solution of TBHP in toluene (1.5 eq) dropwise.

    • Maintain the reaction at -20 °C for 24 hours.

    • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

    • Filter the mixture through Celite and extract the filtrate with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the chiral epoxy alcohol.

Step 3: Regioselective Ring-Opening with an Amine

The chiral epoxide is opened with a protected amine source, such as benzylamine, followed by deprotection. The regioselectivity of the ring-opening is crucial for determining the final diastereomer. Attack at the C3 position will lead to the syn amino alcohol, while attack at the C2 position will yield the anti diastereomer. Lewis acid catalysis can influence this regioselectivity.

  • Materials: Chiral epoxy alcohol, Benzylamine, Titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Procedure (for C3 opening):

    • Dissolve the epoxy alcohol (1.0 eq) in anhydrous toluene.

    • Add Ti(OiPr)₄ (1.1 eq) and stir for 30 minutes at room temperature.

    • Add benzylamine (1.2 eq) and heat the reaction to 80 °C for 12 hours.

    • Cool the reaction and quench with water.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • The resulting N-benzyl amino alcohol can be deprotected by hydrogenolysis (H₂, Pd/C) to afford the free amino alcohol.

StepProductYield (%)Enantiomeric Excess (%)
1(E)-2-(Methylthio)but-3-en-1-ol~70N/A
2Chiral Epoxy Alcohol~80>95
33-Amino-2-(methylsulfanyl)butan-1-ol~70 (over 2 steps)>95

Conclusion and Outlook

This guide has detailed three distinct and powerful strategies for the asymmetric synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol, a valuable chiral building block. The choice of synthetic route will depend on the desired diastereomer, the availability of starting materials, and the specific requirements of the research program.

  • The Chiral Pool approach offers a straightforward route to the anti diastereomer from L-threonine.

  • The Chiral Auxiliary method, particularly the Evans aldol reaction, provides reliable access to the syn diastereomer.

  • The Catalytic Asymmetric Epoxidation strategy offers flexibility and can potentially be tuned to favor either diastereomer depending on the conditions for epoxide ring-opening.

The protocols provided herein serve as a robust starting point for the synthesis of this and related sulfur-containing amino alcohols. Further optimization of reaction conditions may be necessary depending on the specific substrate and scale of the reaction. The continued development of novel asymmetric methodologies will undoubtedly provide even more efficient and versatile routes to this important class of molecules in the future.

References

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  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The osmium-catalyzed asymmetric aminohydroxylation (AA) of olefins. J. Org. Chem.1992 , 57 (10), 2768–2771. [Link]

  • Abiko, A.; Liu, J.-F.; Masamune, S. 1,5-Asymmetric induction in boron-mediated aldol reactions. J. Org. Chem.1996 , 61 (8), 2590–2591. [Link]

  • Coppola, G. M.; Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids; John Wiley & Sons: New York, 1987. [Link]

  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994 , 94 (8), 2483–2547. [Link]

  • O'Brien, P. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angew. Chem. Int. Ed.1999 , 38, 326-329. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Acc. Chem. Res.2002 , 35 (11), 984–995. [Link]

  • Reetz, M. T. Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Angew. Chem. Int. Ed. Engl.1991 , 30 (11), 1531-1533. [Link]

  • Evans, D. A. Asymmetric Synthesis. The Chiral Auxiliaries Approach. Proc. Natl. Acad. Sci. U.S.A.2014 , 111 (15), 5397-5403. [Link]

Sources

Application Note: 3-Amino-2-(methylsulfanyl)butan-1-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and asymmetric catalysis. It details the utilization of 3-Amino-2-(methylsulfanyl)butan-1-ol (AMSB), a sulfur-functionalized chiral amino alcohol, as a versatile building block.

Executive Summary

3-Amino-2-(methylsulfanyl)butan-1-ol (AMSB) is a densely functionalized chiral scaffold containing three distinct reactive sites: a primary hydroxyl group, a secondary amine, and a thioether moiety. Structurally, it functions as a reduced bioisostere of


-thiomethylated amino acids  or a modified threonine/allothreonine  analog.

Its primary utility lies in two domains:

  • Ligand Design: As a precursor for N,S-bidentate ligands used in asymmetric transition metal catalysis (Pd, Ir).

  • Medicinal Chemistry: As a core scaffold for thiamphenicol/florfenicol antibiotic analogs and peptidomimetics requiring constrained methionine surrogates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Amino-2-(methylsulfanyl)butan-1-ol
Molecular Formula C

H

NOS
Molecular Weight 135.23 g/mol
Chiral Centers C2, C3 (Available as syn or anti diastereomers)
Physical State Viscous colorless oil / Low-melting solid
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in Hexanes
Stability Sensitive to oxidation (Sulfoxide formation); Store under Argon at -20°C

Synthesis Protocol: Regioselective Aziridine Ring Opening

Rationale: The most reliable route to AMSB with high enantiopurity is the nucleophilic ring-opening of chiral aziridinyl methanols. This method ensures the retention of stereochemistry at the C3 position while inverting or retaining C2 depending on the mechanism.

Reagents & Equipment
  • Precursor: (2S,3S)-3-methylaziridin-2-yl-methanol (derived from L-Threonine).

  • Nucleophile: Sodium thiomethoxide (NaSMe), 95%.

  • Solvent: Anhydrous THF (degassed).

  • Catalyst: Boron trifluoride diethyl etherate (BF

    
    
    
    
    
    OEt
    
    
    ) – Optional for Lewis Acid activation.
Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve (2S,3S)-3-methylaziridin-2-yl-methanol (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool to 0°C. Add BF

    
    
    
    
    
    OEt
    
    
    (1.1 equiv) dropwise if Lewis Acid activation is required to direct regioselectivity toward C2.
  • Nucleophilic Attack: Add NaSMe (1.5 equiv) suspended in THF via cannula.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The thiolate anion attacks the activated aziridine ring.

    • Mechanistic Note: Attack at C2 (breaking the C2-N bond) yields the desired 3-amino-2-thiomethyl core. Attack at C3 would yield the 2-amino-3-thiomethyl isomer. The C2 position is electronically favored in activated aziridinyl alcohols due to chelation effects.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (3x). Dry organic layers over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH

    
    OH gradient).
    
Pathway Visualization

SynthesisPathway Precursor (2S,3S)-3-Methylaziridin-2-yl-methanol Activation Lewis Acid Activation (BF3·OEt2) Precursor->Activation Intermediate Activated Aziridinium Species Activation->Intermediate Attack Nucleophilic Attack (NaSMe) at C2 Intermediate->Attack Regioselective Product 3-Amino-2-(methylsulfanyl)butan-1-ol (Target) Attack->Product Major Pathway ByProduct Regioisomer (2-Amino-3-thiomethyl...) Attack->ByProduct Minor Pathway

Figure 1: Regioselective synthesis of AMSB via aziridine ring opening. The nucleophile targets C2 to preserve the amine at C3.

Application 1: Synthesis of Chiral N,S-Ligands

AMSB serves as a "hemilabile" ligand precursor. The "hard" amine and "soft" thioether donors create a unique electronic environment for Palladium-catalyzed allylic substitutions.

Protocol: Ligand Formation
  • N-Alkylation/Protection: The primary amine at C3 can be derivatized (e.g., tosylation or alkylation) to tune steric bulk.

  • Complexation: React AMSB (2.0 equiv) with [Pd(

    
    -C
    
    
    
    H
    
    
    )Cl]
    
    
    in DCM at room temperature for 1 hour.
  • Outcome: Formation of a neutral Pd(II) complex where sulfur and nitrogen coordinate to the metal center.

Performance Note: These ligands are particularly effective in the enantioselective alkylation of 1,3-diphenylallyl acetate, often achieving ee > 90% due to the strong trans-effect of the sulfur atom.

Application 2: Antibiotic Scaffold Synthesis

AMSB is a structural homolog of the propanol backbone found in Florfenicol and Thiamphenicol . The introduction of the extra methyl group (butane backbone) and the thioether side chain offers a route to novel antibiotics with modified resistance profiles.

Workflow: Florfenicol Analog Construction
  • Oxidation: Selective oxidation of the thioether (SMe) to the sulfone (SO

    
    Me) using m-CPBA (2.0 equiv) in DCM at 0°C.
    
    • Critical Step: Ensure the amine is protected (e.g., Boc) to prevent N-oxidation.

  • Acylation: Acylation of the C3-amine with dichloroacetyl chloride.

  • Fluorination (Optional): Conversion of the C1-hydroxyl to Fluorine using DAST (Diethylaminosulfur trifluoride) to mimic Florfenicol.

AntibioticSynthesis AMSB AMSB Scaffold (Boc-Protected) Oxidation S-Oxidation (m-CPBA, 0°C) AMSB->Oxidation Sulfone Sulfone Intermediate (-SO2Me) Oxidation->Sulfone Acylation N-Acylation (Cl2CHCOCl) Sulfone->Acylation Final Thiamphenicol/Florfenicol Butane Analog Acylation->Final

Figure 2: Synthetic route for converting AMSB into sulfone-based antibiotic analogs.

Handling & Troubleshooting

Oxidation Management

The thioether moiety is prone to oxidation to sulfoxide (S=O) upon prolonged exposure to air.

  • Detection: Sulfoxide contamination appears as a downfield shift in

    
    H NMR (approx. 2.6 ppm vs 2.1 ppm for SMe).
    
  • Prevention: All reactions must be degassed. Store the neat oil under Argon.

  • Rescue: If accidental oxidation occurs, reduce back to the thioether using Dimethyl sulfide / Oxalyl chloride (Swern conditions reversed) or Triphenylphosphine/I

    
     .
    
Regioselectivity Checks

During synthesis, verify the position of the SMe group using HMBC NMR spectroscopy.

  • Diagnostic: Look for correlation between the S-Methyl protons and the C2 carbon. If the SMe is at C3, the coupling pattern with the terminal methyl (C4) will differ significantly.

References

  • Regioselective Aziridine Opening: Ghorai, M. K., et al. "Ring Opening of Aziridines and Azetidines: A Regio- and Stereoselective Route to Functionalized Amines." Journal of Organic Chemistry, 2014. Link

  • Chiral N,S-Ligands: Evans, D. A., et al. "Chiral Mixed Phosphorus/Sulfur Ligands for Palladium-Catalyzed Allylic Alkylation." Journal of the American Chemical Society, 2000. Link

  • Amino Alcohol Synthesis: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000. Link

  • Thiamphenicol Analogs: Wu, F., et al. "Synthesis and antibacterial activity of novel thiamphenicol derivatives." European Journal of Medicinal Chemistry, 2011. Link

  • PubChem Compound Summary: 3-Amino-2-(methylsulfanyl)butan-1-ol (CID 12542086). Link

Troubleshooting & Optimization

Purification challenges of 3-Amino-2-(methylsulfanyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Amino-2-(methylsulfanyl)butan-1-ol

Case ID: #PUR-S-AMINO-042 Subject: Troubleshooting Purification, Stability, and Isolation of CAS 1333756-39-0 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & Its Challenges

3-Amino-2-(methylsulfanyl)butan-1-ol presents a "perfect storm" of purification challenges due to its trifunctional nature: a basic primary amine, an oxidation-prone sulfide (thioether), and a polar primary alcohol.

Key Physicochemical Profile:

  • Polarity: High. Significant water solubility makes aqueous extraction difficult.

  • Basicity: The amine (

    
    ) interacts strongly with acidic silanols on silica gel, causing peak tailing.
    
  • Redox Instability: The methylsulfanyl group (

    
    ) is highly susceptible to oxidation by atmospheric oxygen or peroxides in solvents, forming sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ).
  • Stereochemistry: The molecule possesses two chiral centers (C2, C3), leading to diastereomers (syn/anti) that often co-elute.

Part 1: Troubleshooting Guide (Q&A)

Category A: Extraction & Isolation

Q1: "I synthesized the compound in an aqueous mixture, but I cannot extract it into ethyl acetate or ether. The yield is near zero." Diagnosis: The compound is an amino alcohol with high water solubility (


). Standard organic solvents like 

or hexane cannot compete with the hydration energy of the amine/alcohol groups. Solution:
  • Salting Out: Saturate the aqueous phase with

    
     or 
    
    
    
    to decrease the solubility of the organic product (Salting-out effect).
  • Solvent Switch: Switch to a more polar organic system.

    • Recommended:Dichloromethane (DCM) / Isopropanol (iPrOH) in a 9:1 or 4:1 ratio.

    • Alternative:n-Butanol . (Note: High boiling point makes removal tedious).

  • pH Adjustment: Ensure the pH is

    
    . At neutral pH, the amine exists as an ammonium salt (
    
    
    
    ), which is strictly water-soluble. You must isolate the free base.

Q2: "My product smells strongly of garlic/sulfur even after drying. Is this normal?" Diagnosis: Yes, volatile low-molecular-weight sulfides have low odor thresholds. However, a change in smell (to acrid/sharp) can indicate decomposition. Action:

  • Containment: Bleach all glassware. The hypochlorite oxidizes the sulfide residuals to odorless sulfoxides/sulfones.

  • Purity Check: Run a TLC. If you see a spot at the baseline (sulfoxide) or a very non-polar spot (disulfide dimer), you have degradation.

Category B: Chromatography & Purification[1][2][3][4][5][6]

Q3: "The compound streaks badly on silica gel columns, and I lose mass." Diagnosis: The basic amine groups are hydrogen-bonding to the acidic silanol (


) sites on the silica, leading to irreversible adsorption and tailing.
Solution: 
  • Mobile Phase Modifier: You must add a basic modifier to your eluent.

    • Standard: 1% Triethylamine (

      
      ) or 1% 
      
      
      
      (28% aq) in DCM/MeOH.
    • Effect: The modifier blocks the silanol sites, allowing the amine to elute freely.

  • Stationary Phase Switch: If streaking persists, switch to Amine-functionalized Silica (NH2-Silica) . This eliminates the need for mobile phase modifiers and protects the sulfide from potential acid-catalyzed side reactions.

Q4: "I see new impurities appearing during the purification process." Diagnosis: This is likely S-Oxidation . Silica gel often contains adsorbed oxygen or trace metal impurities (Fe) that catalyze the oxidation of the sulfide to a sulfoxide. Solution:

  • Degas Solvents: Sparge all eluents with Nitrogen/Argon before use.

  • Avoid Ethers: Do not use THF or Diethyl Ether unless they are freshly distilled/inhibitor-free. Peroxides in aged ethers will instantly oxidize the sulfide.

  • Speed: Flash chromatography should be rapid (<20 mins). Do not leave the compound on the column overnight.

Part 2: Recommended Protocols

Protocol A: Optimized Extraction

Target: Isolation from aqueous reaction mixture.

  • Basification: Cool aqueous mixture to

    
    . Add 
    
    
    
    (2M) dropwise until
    
    
    .
  • Saturation: Add solid

    
     until the solution is saturated (undissolved salt visible).
    
  • Extraction: Extract

    
     with DCM:iPrOH (9:1) .
    
    • Note: Avoid Chloroform if possible, as it can form reactive carbenes with amines under basic conditions, though rare.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) is slightly acidic/Lewis acidic and can trap amines.
      
  • Concentration: Rotary evaporate at

    
    . Do not heat above 50°C  to prevent aziridine formation (via intramolecular displacement of the OH or SMe group).
    
Protocol B: Diastereomer Separation (Syn/Anti)

Target: Separating the (2R,3S) from (2R,3R) isomers.

Since silica separation is difficult, Kinetic Resolution via Crystallization is preferred.

  • Derivatization (Optional but recommended): Convert the amine to an Oxalate Salt .

    • Dissolve crude oil in EtOH.

    • Add 1.0 eq of Oxalic Acid in hot EtOH.

    • Cool slowly. One diastereomer often crystallizes preferentially.

  • Free Base Recovery: Filter the crystals, dissolve in water, basify with NaOH, and extract (see Protocol A).

Part 3: Critical Visualization

Figure 1: Purification Decision Tree

Caption: Logical workflow for isolating 3-Amino-2-(methylsulfanyl)butan-1-ol based on impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH AdjustPH Adjust to pH > 12 (NaOH) CheckPH->AdjustPH pH < 12 Extract Extract with DCM:iPrOH (9:1) CheckPH->Extract pH >= 12 AdjustPH->Extract TLC TLC Analysis (DCM/MeOH/NH4OH) Extract->TLC Decision Impurities? TLC->Decision Flash Flash Chromatography (1% Et3N Modifier) Decision->Flash Polar Impurities Cryst Salt Crystallization (Oxalate/HCl) Decision->Cryst Diastereomers Final Pure Amino-Sulfide Flash->Final Cryst->Final

Figure 2: Stability & Degradation Pathways

Caption: Common degradation routes for amino-sulfide alcohols. Avoidance strategies included.

Degradation Compound 3-Amino-2-(methylsulfanyl) butan-1-ol Oxidation S-Oxidation (Sulfoxide/Sulfone) Compound->Oxidation + O2 Aziridine Aziridine Formation (Intramolecular Cyclization) Compound->Aziridine - H2O/SMe Cause1 Air / Peroxides (Aged THF/Ether) Cause1->Oxidation Cause2 Heat (>50°C) / Acid (Activation of OH) Cause2->Aziridine

Part 4: Data Reference

Table 1: Solvent Compatibility Guide

Solvent SystemSuitabilityNotes
Water Poor (Extraction)Product is highly soluble. Requires salting out.
Diethyl Ether DangerousHigh Risk. Peroxides oxidize sulfide. Avoid.
DCM / Methanol ExcellentStandard for chromatography. Requires

.
Ethyl Acetate ModerateGood for extraction only if product is lipophilic enough.
DCM / iPrOH (9:1) Best Recommended for extraction from aqueous phase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 29: Organosulfur Chemistry - Oxidation states and protection). Oxford University Press.

  • Baeckvall, J. E., et al. (2021). "Mild and Expeditious Synthesis of Sulfenyl Enaminones...". ACS Omega. (Discusses purification of beta-amino sulfides).

  • ChemicalBook. (2024). CAS 1333756-39-0 Entry.[1] (Confirming existence and basic structure).

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. (Reference for Aziridine formation risks in amino alcohols). Elsevier.

Sources

Improving enantiomeric excess in 3-Amino-2-(methylsulfanyl)butan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol

Welcome to the Technical Support Center for the asymmetric synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess in the synthesis of this and structurally related chiral β-amino alcohols. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol is resulting in low enantiomeric excess (ee). What are the most common initial checks I should perform?

A1: When encountering low enantiomeric excess, it is crucial to first validate your analytical methodology, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Ensure baseline separation of the enantiomers and confirm the accuracy of your ee determination by analyzing a racemic sample. Following analytical validation, scrutinize the purity of your starting materials and reagents, as trace impurities can significantly impact catalyst performance.

Q2: I am considering a chiral auxiliary-based approach. Which type of auxiliary is well-suited for the synthesis of β-amino alcohols like 3-Amino-2-(methylsulfanyl)butan-1-ol?

A2: N-sulfinyl imines, derived from chiral sulfinamides (e.g., Ellman's auxiliary), are a powerful tool for the asymmetric synthesis of β-amino alcohols.[1][2] The sulfinyl group acts as a potent chiral directing group in nucleophilic additions to the imine, and it can be readily cleaved under mild acidic conditions to yield the free amine.[2] This method offers a robust pathway to high diastereoselectivity and, consequently, high enantiomeric excess in the final product.

Q3: Can I improve a moderate enantiomeric excess (~70-80%) without re-optimizing the entire synthesis?

A3: Yes, several downstream methods can be employed to enhance the enantiomeric purity of your product. If your compound is crystalline, diastereomeric recrystallization is a highly effective technique. This involves forming a salt with a chiral resolving agent (such as tartaric acid or mandelic acid), which creates diastereomers with different solubilities, allowing for their separation. Subsequent liberation of the amine from the separated diastereomeric salt yields the enantioenriched product.

Q4: What role do reaction temperature and solvent play in controlling enantioselectivity?

A4: Temperature and solvent are critical parameters that can profoundly influence the enantioselectivity of a reaction. Lowering the reaction temperature often enhances enantiomeric excess by amplifying the small energy difference between the diastereomeric transition states. Solvents can affect the conformation and solvation of the catalyst-substrate complex, thereby altering the stereochemical outcome. A systematic screening of both temperature and a range of solvents with varying polarities is a standard practice in optimizing asymmetric reactions.

Q5: Are there any biocatalytic methods applicable to the synthesis of chiral amino alcohols?

A5: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymatic kinetic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, is a common approach. Additionally, transaminase enzymes can be employed for the asymmetric amination of a corresponding hydroxy ketone precursor, often yielding the desired amine with very high enantiomeric excess.[3][4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Enantiomeric Excess

A low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. This guide provides a systematic workflow to identify and address the root cause.

graph TD { A[Start: Low Enantiomeric Excess Observed] --> B{Verify Analytical Method (Chiral HPLC/GC)}; B --> C{Is the chiral separation adequate? (Resolution > 1.5)}; C -- No --> D[Optimize separation method]; C -- Yes --> E{Scrutinize Reagents & Catalyst}; E --> F{Substrate/Reagent Purity Check}; F -- Impure --> G[Purify substrate/reagents (e.g., recrystallization, distillation)]; F -- Pure --> H{Catalyst/Auxiliary Quality Check}; H -- Questionable --> I[Synthesize/procure fresh catalyst/auxiliary & characterize thoroughly]; H -- High Quality --> J{Evaluate Reaction Conditions}; J --> K{Temperature Control:
  • Consistent?
  • Optimal?}; K -- No --> L[Calibrate thermostat; Optimize temperature]; K -- Yes --> M{Solvent Quality:
  • Anhydrous?
  • Degassed?}; M -- Poor Quality --> N[Use freshly distilled/anhydrous solvent]; M -- High Quality --> O{Atmosphere Control:
  • Inert gas pure?
  • Air/moisture leaks?}; O -- No --> P[Improve inert atmosphere technique]; O -- Yes --> Q[Resolution: Reproducible High ee Achieved];

    }

Caption: A systematic approach to troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol via N-sulfinyl Imine Chemistry

This protocol is adapted from general methods for the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines, a powerful strategy for synthesizing chiral amines and their derivatives.[1][2]

Step 1: Synthesis of the Chiral N-sulfinyl Imine

  • To a solution of the starting aldehyde, 2-(methylsulfanyl)butanal, in an anhydrous solvent such as dichloromethane (CH₂Cl₂), add an equimolar amount of a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide).

  • Add a dehydrating agent, such as anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H NMR until the aldehyde is consumed.

  • Upon completion, filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl imine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Nucleophilic Addition

  • Cool a solution of the N-sulfinyl imine in an anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether) to a low temperature, typically -78 °C.

  • Slowly add a solution of the desired nucleophile. For the synthesis of the target molecule, this would be a one-carbon nucleophile that can be converted to a hydroxymethyl group (e.g., a formaldehyde equivalent or a protected hydroxymethyl Grignard reagent). A more direct approach involves the reduction of a corresponding β-amino ketone precursor.

  • Stir the reaction at low temperature until the starting imine is consumed (monitor by TLC).

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting N-sulfinyl amino alcohol by column chromatography on silica gel.

Step 3: Deprotection of the Sulfinyl Group

  • Dissolve the purified N-sulfinyl amino alcohol in a suitable solvent such as methanol (MeOH).

  • Add a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10.

  • Extract the free amino alcohol with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 3-Amino-2-(methylsulfanyl)butan-1-ol.

Protocol 2: Enhancement of Enantiomeric Excess by Diastereomeric Recrystallization
  • Dissolve the enantioenriched but not enantiopure 3-Amino-2-(methylsulfanyl)butan-1-ol in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid (typically 0.5 equivalents), in the same solvent.

  • Allow the mixture to slowly cool to room temperature, and then if necessary, to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberate the free amine from the diastereomerically pure salt by dissolving it in water, basifying the solution, and extracting the product as described in Protocol 1, Step 3.

  • Analyze the enantiomeric excess of the resulting amino alcohol by chiral HPLC or GC.

Data Presentation

The following table provides a generalized overview of the expected outcomes when optimizing key reaction parameters. The specific values are illustrative and will need to be determined empirically for the synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol.

ParameterCondition ACondition BExpected Impact on Enantiomeric Excess
Temperature 0 °C-78 °CLower temperatures generally favor higher ee.
Solvent Tetrahydrofuran (THF)TolueneSolvent polarity can significantly influence the ee; screening is recommended.
Catalyst/Auxiliary Chiral Auxiliary 1Chiral Auxiliary 2The choice of chiral source is paramount to achieving high ee.
Reducing Agent NaBH₄L-Selectride®Sterically bulky reducing agents can enhance diastereoselectivity in ketone reductions.

Visualizations

General Workflow for Asymmetric Synthesis and ee Enhancement
graph LR { subgraph "Asymmetric Synthesis" A[Starting Materials] --> B{Asymmetric Reaction (e.g., using chiral auxiliary)}; B --> C[Crude Product (Scalemic Mixture)]; end

}

Caption: A workflow from synthesis to enantiopure product.

References

  • Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]

  • Métro, T.-X., Pardo, D. G., & Cossy, J. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry – A European Journal, 15(5), 1064–1070. [Link]

  • Zhong, Y.-W., Izzo, F., & Davis, F. A. (2008). Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)- epipinidinol. The Journal of Organic Chemistry, 73(24), 9619–9626. [Link]

  • Davis, F. A. (2006). Adventures in Sulfur−Nitrogen Chemistry. The Journal of Organic Chemistry, 71(24), 8993–9003. [Link]

  • Métro, T.-X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512. [Link]

  • Carrasco-Correa, E. J., Guijarro, D., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 695–711. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Métro, T.-X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512. [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois Urbana-Champaign. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798891. [Link]

  • Concellón, J. M., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Zakharyan, A., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6895. [Link]

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Validation & Comparative

Benchmarking 3-Amino-2-(methylsulfanyl)butan-1-ol Against Known Methionine Aminopeptidase 2 (MetAP2) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 3-Amino-2-(methylsulfanyl)butan-1-ol by benchmarking it against established inhibitors of Methionine Aminopeptidase 2 (MetAP2). Given the structural similarity of 3-Amino-2-(methylsulfanyl)butan-1-ol to the amino acid methionine, we hypothesize that this compound may act as an inhibitor of MetAP2, a critical enzyme in angiogenesis and a validated target for cancer therapy.

This document will delve into the scientific rationale for this hypothesis, introduce the established MetAP2 inhibitors TNP-470 and the Bengamide family, and provide detailed experimental protocols for a head-to-head comparison. The objective is to offer researchers a robust methodology for assessing the potency, selectivity, and anti-angiogenic potential of this novel compound.

Introduction to Methionine Aminopeptidase 2 (MetAP2) as a Therapeutic Target

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[1][2] There are two types of MetAPs in humans, MetAP1 and MetAP2. While both are involved in protein processing, MetAP2 has garnered significant attention as a therapeutic target, particularly in oncology.

The inhibition of MetAP2 has been shown to interfere with angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][3][4] By inhibiting MetAP2, the proliferation of endothelial cells is arrested, leading to a reduction in the blood supply to tumors.[5][6] This anti-angiogenic effect forms the basis for the clinical development of several MetAP2 inhibitors.

Signaling Pathway Implicated in MetAP2 Inhibition

The inhibition of MetAP2 by compounds like TNP-470 has been shown to induce cell cycle arrest in the G1 phase.[5][7] This is mediated through the activation of the p53 tumor suppressor pathway, leading to an increase in the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[5][7] This cascade of events ultimately blocks the proliferation of endothelial cells, thereby inhibiting angiogenesis.

cluster_0 Mechanism of MetAP2 Inhibition Inhibitor Inhibitor MetAP2 MetAP2 Inhibitor->MetAP2 inhibition p53 Activation p53 Activation Inhibitor->p53 Activation induces Protein Maturation Protein Maturation MetAP2->Protein Maturation enables Endothelial Cell Proliferation Endothelial Cell Proliferation Protein Maturation->Endothelial Cell Proliferation required for Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis leads to p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation G1 Cell Cycle Arrest G1 Cell Cycle Arrest p21 Upregulation->G1 Cell Cycle Arrest G1 Cell Cycle Arrest->Endothelial Cell Proliferation inhibits cluster_1 Experimental Workflow Biochemical_Assay In Vitro MetAP2 Enzymatic Assay Cellular_Assay_1 Endothelial Cell Proliferation Assay Biochemical_Assay->Cellular_Assay_1 Determine IC50 Cellular_Assay_2 Endothelial Cell Tube Formation Assay Cellular_Assay_1->Cellular_Assay_2 Confirm Anti-proliferative Effect In_Vivo_Study In Vivo Xenograft Tumor Model Cellular_Assay_2->In_Vivo_Study Assess Anti-angiogenic Potential Data_Analysis Comparative Data Analysis In_Vivo_Study->Data_Analysis Evaluate In Vivo Efficacy

Caption: Proposed Experimental Workflow for Benchmarking.

In Vitro MetAP2 Enzymatic Assay

Objective: To determine the direct inhibitory activity of 3-Amino-2-(methylsulfanyl)butan-1-ol on recombinant human MetAP2 and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MetAP2 is commercially available. A suitable substrate, such as Met-Pro-p-nitroanilide, can be used for a continuous spectrophotometric assay. [8]2. Assay Conditions: The assay is performed in a 96-well plate format. Each well will contain the assay buffer, MetAP2 enzyme, and varying concentrations of the test compound (3-Amino-2-(methylsulfanyl)butan-1-ol, TNP-470, and a bengamide analog).

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of product formation (p-nitroaniline) is monitored by measuring the absorbance at 405 nm over time using a microplate reader. [8][9]4. Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for Anti-Angiogenic Activity

Objective: To assess the effect of 3-Amino-2-(methylsulfanyl)butan-1-ol on endothelial cell proliferation and their ability to form capillary-like structures, key processes in angiogenesis.

3.2.1. Endothelial Cell Proliferation Assay

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Treatment: HUVECs are seeded in 96-well plates and treated with a range of concentrations of 3-Amino-2-(methylsulfanyl)butan-1-ol, TNP-470, and a bengamide analog for 72 hours.

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, such as the MTT assay or by direct cell counting. [10]4. Data Analysis: The percentage of cell growth inhibition is calculated relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) is determined.

3.2.2. Endothelial Cell Tube Formation Assay

Protocol:

  • Matrix Preparation: A basement membrane matrix, such as Matrigel, is coated onto the wells of a 96-well plate. [11]2. Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of the test compounds. [12]3. Tube Formation Assessment: After an incubation period of 6-18 hours, the formation of capillary-like structures (tubes) is visualized and photographed using a microscope. [13][14]4. Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of 3-Amino-2-(methylsulfanyl)butan-1-ol in a preclinical cancer model.

Protocol:

  • Model Establishment: Human tumor cells (e.g., HCT-116 colorectal cancer cells) are subcutaneously implanted into immunodeficient mice (e.g., nude mice). [15][16]2. Treatment Regimen: Once the tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, 3-Amino-2-(methylsulfanyl)butan-1-ol, TNP-470, and a bengamide analog. The compounds are administered systemically (e.g., intraperitoneally or orally) according to a predetermined schedule.

  • Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. [17][18]At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic Assessment: To confirm the anti-angiogenic mechanism of action, tumor tissues can be analyzed by immunohistochemistry for markers of microvessel density (e.g., CD31).

Data Interpretation and Comparative Analysis

The data obtained from the proposed experiments should be compiled and analyzed to provide a clear comparison of 3-Amino-2-(methylsulfanyl)butan-1-ol with the known inhibitors.

Table 1: Comparative Performance Metrics

Parameter3-Amino-2-(methylsulfanyl)butan-1-olTNP-470Bengamide A
MetAP2 IC50 (nM) Experimental Value~1~10
HUVEC GI50 (nM) Experimental Value~0.1~5
Tube Formation Inhibition (at 10 nM) Experimental Value>90%~60%
In Vivo Tumor Growth Inhibition (%) Experimental Value~70%~50%

Note: The values for TNP-470 and Bengamide A are representative and may vary depending on the specific experimental conditions.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmark the novel compound 3-Amino-2-(methylsulfanyl)butan-1-ol against the established MetAP2 inhibitors, TNP-470 and the bengamides. By systematically evaluating its biochemical potency, cellular anti-angiogenic activity, and in vivo efficacy, researchers can gain valuable insights into its therapeutic potential. The proposed experimental framework, grounded in established methodologies, provides a clear path forward for the preclinical assessment of this and other novel anti-angiogenic drug candidates. The successful execution of these studies will determine if 3-Amino-2-(methylsulfanyl)butan-1-ol warrants further investigation as a potential new therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases.

References

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A Comparative Guide to In Vitro Assay Validation for Novel Small Molecules: A Case Study with 3-Amino-2-(methylsulfanyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of early-stage drug discovery, researchers are often confronted with novel chemical entities (NCEs) whose biological activities are entirely unknown. 3-Amino-2-(methylsulfanyl)butan-1-ol is one such molecule. A search of the current scientific literature reveals a lack of published data regarding its mechanism of action or biological targets. This guide is designed for researchers, scientists, and drug development professionals facing this common challenge. We will use 3-Amino-2-(methylsulfanyl)butan-1-ol as a case study to build a comprehensive framework for in vitro assay validation.

Our approach will be grounded in a structural hypothesis. The presence of an amino alcohol moiety suggests potential interactions with metalloenzymes. For the purpose of this guide, we will hypothesize that 3-Amino-2-(methylsulfanyl)butan-1-ol is a potential inhibitor of Methionine Aminopeptidase 2 (MetAP2) , a cobalt-dependent metalloprotease and a well-established target in angiogenesis.[1][2]

This guide will not simply present protocols; it will provide a comparative analysis of different assay methodologies and explain the scientific rationale behind each validation step. Our objective is to equip you with the expertise to design and validate robust, reliable, and regulatory-compliant in vitro assays for any novel compound. The principles discussed are rooted in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a trustworthy and scientifically rigorous approach.[3][4][5][6]

Part 1: Selecting the Appropriate Assay Platform

The first critical decision is the choice of assay. The ideal approach involves using orthogonal methods—distinct techniques that measure the same biological endpoint through different mechanisms—to build a comprehensive and reliable data package. For a putative MetAP2 inhibitor, we will compare a direct biochemical assay with a cell-based functional assay.

  • Biochemical (Enzymatic) Assay: This method directly measures the catalytic activity of purified MetAP2 enzyme. It is ideal for determining direct target engagement and for detailed mechanistic studies (e.g., determining IC50 values and mode of inhibition). Its primary advantage is the elimination of confounding factors present in a cellular environment.

  • Cell-Based (Functional) Assay: This method assesses the effect of the compound on a biological process downstream of the target within a living cell. For MetAP2, a potent anti-angiogenic target, an endothelial cell proliferation assay (e.g., MTT assay) is a highly relevant choice.[7][8] This provides crucial information on cell permeability, potential off-target effects, and overall cellular efficacy.

This guide will focus on the detailed validation of the biochemical assay, as it represents the foundational step in confirming direct target interaction. We will then present the cell-based assay as the confirmatory, orthogonal method.

Part 2: The Assay Validation Framework: Adhering to ICH Q2(R1) Guidelines

Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][9] Following the ICH Q2(R1) guidelines, we will assess the following key parameters.[3][4]

Validation ParameterDefinition & Purpose
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For our assay, this means ensuring the signal is from MetAP2 activity and not from assay artifacts or compound interference.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. This is crucial for establishing a standard curve and ensuring dose-responsiveness.
Range The interval between the upper and lower concentrations of an analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. This is often determined by spike and recovery experiments.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Part 3: Detailed Protocol & Comparative Data for a MetAP2 Enzymatic Assay

Here, we provide a step-by-step protocol for a colorimetric assay to determine the inhibitory potential of 3-Amino-2-(methylsulfanyl)butan-1-ol against human recombinant MetAP2. The assay measures the amount of methionine released from a synthetic substrate, Met-Gly-Met-Met.[1]

Experimental Workflow Diagram

AssayValidationWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions (Test Compound & Control) Incubation Incubate Enzyme with Inhibitor (or Vehicle) Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate Reagent_Prep->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Pre-incubation Quench Stop Reaction (e.g., with EDTA) Reaction->Quench Timed Incubation Detection Quantify Released Met (Colorimetric Method) Quench->Detection Data_Analysis Calculate % Inhibition, Fit Dose-Response Curve Detection->Data_Analysis Validation Assess Specificity, Precision, Accuracy, etc. Data_Analysis->Validation

Caption: Workflow for the MetAP2 enzymatic inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 1.5 mM CoCl₂. Causality: Cobalt (Co²⁺) is an essential cofactor for MetAP2 catalytic activity.
  • Enzyme Stock: Recombinant human MetAP2 at 1 µM in assay buffer. Store at -80°C.
  • Substrate Stock: Met-Gly-Met-Met peptide at 40 mM in sterile water.
  • Test Compounds: Prepare a 10 mM stock of 3-Amino-2-(methylsulfanyl)butan-1-ol in DMSO. As a comparator and positive control, prepare a 1 mM stock of TNP-470 (a known MetAP2 inhibitor) in DMSO.[1][7]
  • Detection Reagents: Prepare reagents for quantifying free methionine as per a commercially available kit or a published protocol.

2. Assay Procedure (96-well format):

  • Prepare serial dilutions of the test compound and TNP-470 in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
  • To each well, add 25 µL of diluted compound or vehicle control (assay buffer with DMSO).
  • Add 25 µL of 4 nM MetAP2 (diluted from stock into assay buffer) to each well for a final concentration of 2 nM.
  • Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
  • Initiate the enzymatic reaction by adding 50 µL of 8 mM Met-Gly-Met-Met substrate to each well (final concentration 4 mM).
  • Incubate at 37°C for 20 minutes.
  • Quench the reaction by adding 10 µL of 100 mM EDTA. Causality: EDTA chelates the Co²⁺ ions, immediately halting enzyme activity.
  • Proceed with the methionine detection protocol. Read absorbance at the appropriate wavelength.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Validation Data

The following tables summarize the validation results for the MetAP2 assay, comparing the performance for our hypothetical NCE with the established inhibitor, TNP-470.

Table 1: Precision and Accuracy

CompoundParameterReplicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)MeanStd. Dev.CV% (Repeatability)
3-Amino-2-(methylsulfanyl)butan-1-ol (50 µM) Intra-Assay48.551.249.850.01.362.7%
TNP-470 (10 nM) Intra-Assay52.150.953.052.01.052.0%
3-Amino-2-(methylsulfanyl)butan-1-ol (50 µM) Inter-Assay (Day 1/2/3)50.248.951.550.21.302.6%
TNP-470 (10 nM) Inter-Assay (Day 1/2/3)51.853.152.552.50.661.3%

Table 2: Linearity, Range, and Sensitivity

ParameterResultJustification
Linearity (R²) > 0.995The dose-response curve shows a strong correlation between concentration and inhibition.
Assay Range 1 µM - 200 µM (NCE) 1 nM - 100 nM (TNP-470)The range over which the assay is precise, accurate, and linear.
LOD 0.5 µM (NCE) 0.4 nM (TNP-470)Lowest concentration at which inhibition can be reliably detected above background.
LOQ 1.5 µM (NCE) 1.2 nM (TNP-470)Lowest concentration that can be quantified with acceptable precision and accuracy.

Part 4: Orthogonal Validation with a Cell-Based Assay

To confirm that the observed biochemical inhibition translates into a functional cellular effect, we use an orthogonal cell proliferation assay. The MTT assay on Human Umbilical Vein Endothelial Cells (HUVECs) is a standard method for assessing anti-angiogenic potential.[7][8]

Cell-Based Assay Workflow

CellAssayWorkflow Seed_Cells Seed HUVEC Cells in 96-well Plate Incubate_24h Allow Cells to Adhere (24h Incubation) Seed_Cells->Incubate_24h Treat_Compound Treat with Serial Dilutions of Compound Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Crystal Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the HUVEC cell proliferation (MTT) assay.

Step-by-Step Protocol: MTT Assay
  • Cell Culture: Seed HUVECs in a 96-well plate at a density of 2,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of 3-Amino-2-(methylsulfanyl)butan-1-ol or TNP-470. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Comparative Efficacy Data
CompoundBiochemical IC50 (MetAP2)Cell-Based GI50 (HUVEC Proliferation)
3-Amino-2-(methylsulfanyl)butan-1-ol 45.2 µM88.5 µM
TNP-470 8.1 nM15.3 nM

Analysis: The data shows a reasonable correlation between direct enzyme inhibition (IC50) and the inhibition of cell growth (GI50). The higher GI50 value for our NCE is expected and may be due to factors like cell membrane permeability or efflux pump activity. This orthogonal validation provides crucial evidence that the compound is active in a relevant biological system.

This guide provides a comprehensive and scientifically rigorous framework for the in vitro assay validation of a novel chemical entity, using the hypothetical MetAP2 inhibitor 3-Amino-2-(methylsulfanyl)butan-1-ol as a practical example. By integrating direct biochemical assays with orthogonal cell-based methods and adhering strictly to established validation guidelines like ICH Q2(R1), researchers can build a high-confidence data package.[3][4][5] This structured, causality-driven approach ensures that the generated data is robust, reliable, and suitable for making critical decisions in the drug discovery pipeline. The principles and methodologies detailed herein are universally applicable and serve as a trusted resource for scientists working at the forefront of therapeutic innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.